molecular formula C16H22O2 B8629346 {5-[2-(Benzyloxy)ethyl]cyclohex-1-en-1-yl}methanol CAS No. 628732-34-3

{5-[2-(Benzyloxy)ethyl]cyclohex-1-en-1-yl}methanol

Cat. No. B8629346
M. Wt: 246.34 g/mol
InChI Key: URZGXEJUEGZVTA-UHFFFAOYSA-N
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Patent
US07390829B2

Procedure details

Intermediate A3 (6.5 g) was dissolved in THF (100 mL) and added to a solution of DIBAL (70 mL, 1M in hexanes) (available from Aldrich) in THF (160 mL) at −35° C. for 35 m. The mixture was quenched with Rochelle's salt solution, and extracted with ether. The dried residue was purified by chromatography on SiO2 with 30% EtOAc:Hx to yield [5-(2-benzyloxy-ethyl)-cyclohex-1-enyl]-methanol 4.6 g (80%). A solution of the alcohol (4.0 g, 18.7 mmol) in DMF (60 mL) was treated with triethylamine (3 mL) followed by TBSCl (3.0 g, 22.4 mol) for 20 m at rt. The residue was isolated from an aqueous work-up and purified by chromatography to give [5-(2-benzyloxy-ethyl)-cyclohex-1-enylmethoxy]-tert-butyl-dimethyl-silane (Intermediate A4) 3.6 g (63%).
Name
Intermediate A3
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH2:10][CH:9]([CH2:11][CH2:12][O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:8][CH2:7][CH:6]=1)=O.CC(C[AlH]CC(C)C)C>C1COCC1>[CH2:14]([O:13][CH2:12][CH2:11][CH:9]1[CH2:10][C:5]([CH2:3][OH:2])=[CH:6][CH2:7][CH2:8]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Intermediate A3
Quantity
6.5 g
Type
reactant
Smiles
COC(=O)C1=CCCC(C1)CCOCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with Rochelle's salt solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The dried residue was purified by chromatography on SiO2 with 30% EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCC1CCC=C(C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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